molecular formula C13H9FN8O2 B11489060 4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine CAS No. 893766-13-7

4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11489060
CAS No.: 893766-13-7
M. Wt: 328.26 g/mol
InChI Key: CLJGMAIVWIDWDW-UHFFFAOYSA-N
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Description

4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Synthesis of the 1,2,3-triazole ring:

    Coupling of the heterocyclic rings: The final step involves coupling the 1,3,4-oxadiazole and 1,2,3-triazole rings with the 1,2,5-oxadiazole moiety through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with unique properties, such as photoluminescence or conductivity.

Mechanism of Action

The mechanism of action of 4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
  • 4-{4-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

Uniqueness

The uniqueness of 4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine lies in the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and interaction with biological targets.

Properties

CAS No.

893766-13-7

Molecular Formula

C13H9FN8O2

Molecular Weight

328.26 g/mol

IUPAC Name

4-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H9FN8O2/c1-6-9(16-21-22(6)11-10(15)19-24-20-11)13-18-17-12(23-13)7-2-4-8(14)5-3-7/h2-5H,1H3,(H2,15,19)

InChI Key

CLJGMAIVWIDWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C3=NN=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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